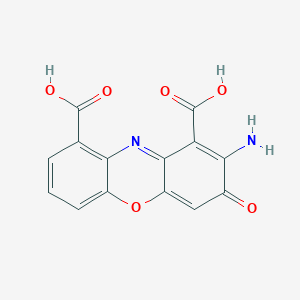

Cinnabarinic acid

描述

Cinnabarinic acid is a red pigmented derivative belonging to the group of phenoxazinone. It is a metabolite of the kynurenine pathway, which is a major route of tryptophan metabolism in the human body . This compound is produced by the oxidation of 3-Hydroxyanthranilic acid and has been identified in various fungi, including species of the genus Trametes . This compound has garnered interest due to its diverse biological activities, including antimicrobial, neuroprotective, and immunomodulatory effects .

准备方法

Cinnabarinic acid can be synthesized through the laccase-catalyzed oxidation of 3-Hydroxyanthranilic acid . This reaction is typically carried out in batch cultures of fungi such as Pycnoporus cinnabarinus under optimal conditions to maximize yield . The isolated pigment is then characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and liquid chromatography-mass spectrometry (LC-MS) . Industrial production methods involve the extraction of this compound from fungal cultures, followed by purification using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

化学反应分析

Cinnabarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its role as an endogenous ligand for the aryl hydrocarbon receptor (AHR), which influences the production of interleukin-22 (IL-22) in immune cells . Common reagents used in these reactions include diacetoxyiodobenzene for oxidation . The major products formed from these reactions include derivatives that interact with glutamate receptors, leading to effects on mitochondrial respiration and apoptosis .

科学研究应用

Immune Modulation

Cinnabarinic acid has been identified as a modulator of immune responses, particularly in the context of autoimmune disorders. Research indicates that CA can inhibit the development of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. In vitro studies demonstrate that CA activates aryl hydrocarbon receptors (AhR), influencing cytokine production and immune cell activity. For instance, CA promotes the expression of IL-22 in T cells under Th17 polarizing conditions, suggesting a role in regulating inflammatory responses .

Analgesic Properties

CA exhibits significant analgesic effects in models of inflammatory and neuropathic pain. Studies show that systemic administration of low doses of CA reduces pain behaviors in animal models, such as the formalin test and chronic constriction injury (CCI) models. The analgesic effect is primarily mediated through the activation of metabotropic glutamate receptor 4 (mGlu4). Notably, this effect is diminished in mGlu4 receptor knockout mice, indicating its critical role in pain modulation .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It has been associated with reduced levels in the prefrontal cortex of individuals with schizophrenia, hinting at its potential role in neuropsychiatric disorders. The compound's ability to activate mGlu4 receptors may contribute to its neuroprotective effects by modulating glutamatergic signaling pathways implicated in various neurodegenerative diseases .

Synthesis and Industrial Applications

This compound is also recognized for its potential industrial applications. Recent advancements in metabolic engineering have enabled the synthesis of CA using genetically modified microorganisms like Pseudomonas chlororaphis. This biotechnological approach could facilitate the production of CA for pharmaceutical and chemical applications, including dyeing processes .

Table 1: Summary of Research Findings on this compound

作用机制

Cinnabarinic acid exerts its effects through several mechanisms. It acts as a partial agonist of type 4 metabotropic glutamate receptors (mGlu4R), influencing neurotransmission and neuroprotection . It also interacts with the aryl hydrocarbon receptor (AHR), modulating immune responses by promoting the differentiation of T cells that produce interleukin-22 (IL-22) . Additionally, this compound leads to the loss of mitochondrial respiration and induces apoptosis, contributing to its antimicrobial and anticancer properties .

相似化合物的比较

Cinnabarinic acid is unique among kynurenine pathway metabolites due to its specific interactions with mGlu4R and AHR . Similar compounds in the kynurenine pathway include kynurenic acid, quinolinic acid, and L-kynurenine . While kynurenic acid is known for its neuroprotective effects and antagonism of excitatory neurotransmission, quinolinic acid is a neurotoxin associated with neurodegenerative diseases . L-kynurenine serves as a precursor for both kynurenic acid and quinolinic acid, playing a central role in the pathway . This compound’s distinct receptor interactions and biological activities set it apart from these related compounds.

生物活性

Cinnabarinic acid (CA) is a tryptophan metabolite that has garnered attention for its diverse biological activities, particularly in the fields of immunology, pain regulation, and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a phenoxazinone derivative produced through the kynurenine pathway, primarily from the metabolism of tryptophan. It acts as an agonist for both metabotropic glutamate receptor type 4 (mGlu4) and the aryl hydrocarbon receptor (AhR), influencing several physiological processes.

- Metabotropic Glutamate Receptor Activation : CA has been shown to activate mGlu4 receptors, which are involved in modulating synaptic transmission and pain perception. This activation is critical in reducing nociceptive behavior in animal models of pain .

- Aryl Hydrocarbon Receptor Activation : As an endogenous ligand for AhR, CA plays a role in immune modulation by influencing T cell differentiation and cytokine production, particularly interleukin-22 (IL-22) in CD4+ T cells .

1. Immunomodulatory Effects

This compound has been identified as a significant modulator of immune responses:

- T Cell Differentiation : CA promotes the differentiation of human and mouse T cells into IL-22-producing cells, linking tryptophan metabolism with immune function. This property suggests potential therapeutic applications in autoimmune diseases where IL-22 plays a protective role .

- Cytokine Production : Studies indicate that CA can enhance IL-22 production while inhibiting Th17 cell differentiation, which may have implications for inflammatory conditions .

2. Analgesic Activity

Research has demonstrated that CA exhibits analgesic properties through its action on mGlu4 receptors:

- Pain Models : In animal studies, systemic administration of CA significantly reduced pain responses in models of inflammatory and neuropathic pain. The analgesic effect was notably diminished in mGlu4 receptor knockout mice, confirming the receptor's role in mediating CA's effects .

3. Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound:

- Biofilm Inhibition : this compound has been shown to inhibit biofilm formation in bacteria such as Bacillus subtilis and Bacillus cereus, suggesting its applicability as an antibacterial agent .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Immunological Study : A study conducted on human T cells demonstrated that CA significantly increased IL-22 production when stimulated with tryptophan metabolites. The findings suggest that CA could be targeted for therapies aimed at enhancing mucosal immunity .

- Pain Management Research : In a controlled experiment using chronic constriction injury models, low doses of CA were administered, resulting in substantial analgesic effects. The study concluded that CA could serve as a potential therapeutic agent for managing chronic pain conditions .

属性

IUPAC Name |

2-amino-3-oxophenoxazine-1,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBKJYLVDRVPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209408 | |

| Record name | Cinnabarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnavalininate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-59-7 | |

| Record name | Cinnabarinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnabarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnabarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINNABARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XYB6EX2PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cinnabarinic acid (CA) and how is it formed?

A1: this compound (CA) is a naturally occurring phenoxazinone pigment derived from the kynurenine pathway, the major route of tryptophan metabolism. [] It is formed by the oxidative dimerization of 3-hydroxyanthranilic acid (3-HAA), another metabolite in the kynurenine pathway. [, , , , ] This reaction is catalyzed by enzymes like laccase, which are commonly found in fungi. [, , , , , ]

Q2: How does this compound interact with metabotropic glutamate receptors (mGluRs)?

A3: this compound acts as a partial agonist of type 4 metabotropic glutamate (mGlu4) receptors. [] This means that it binds to mGlu4 receptors and activates them, but to a lesser extent than the endogenous agonist, glutamate. [] this compound shows no activity at other mGlu receptor subtypes. []

Q3: What are the downstream effects of this compound's interaction with mGlu4 receptors?

A3: Activation of mGlu4 receptors by this compound has been shown to produce a range of effects, including:

- Neuroprotection: this compound protects against excitotoxic neuronal death in mixed cultures of cortical cells and against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity in mice. []

- Analgesia: this compound reduces nocifensive behavior in the second phase of the formalin test and in mice subjected to Chronic Constriction Injury (CCI) of the sciatic nerve. []

- Antipsychotic-like activity: this compound shows efficacy in behavioral tests used to study antipsychotic-like activity in mice and rats, and attenuates MK-801-evoked glutamate release. []

Q4: Does this compound interact with any other receptors besides mGlu4 receptors?

A5: Yes, this compound is also an agonist of the aryl hydrocarbon receptor (AhR). [, , , , ] The AhR is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ]

Q5: What is the significance of this compound's interaction with the AhR?

A5: Activation of the AhR by this compound has been shown to:

- Drive IL-22 production: this compound stimulates the differentiation of human and mouse T cells producing IL-22, a cytokine involved in mucosal immunity and tissue repair. [, ]

- Induce Stanniocalcin 2 (STC2) expression: this compound upregulates STC2, a secreted glycoprotein involved in cell metabolism, inflammation, and cytoprotection. [, , ]

Q6: What are the structural characteristics of this compound?

A8: this compound is a phenoxazinone alkaloid with the following characteristics: [, , , , ]

- Spectroscopic data: this compound exhibits characteristic absorbance in the UV-Vis region and distinct signals in NMR and mass spectrometry analyses. [, , , , ]

Q7: How is this compound produced?

A9: this compound can be obtained from natural sources, such as the fungus Pycnoporus cinnabarinus, where it serves as a pigment. [, , , , , ] Additionally, it can be synthesized chemically or produced through metabolically engineered microorganisms like Pseudomonas chlororaphis. [, ]

Q8: What are the potential applications of this compound?

A8: Due to its diverse biological activities, this compound holds promise for applications in various fields, including:

- Pharmaceuticals: this compound's neuroprotective, analgesic, anti-inflammatory, and antipsychotic-like properties make it a potential candidate for developing treatments for neurological and psychiatric disorders. [, , , , , , ]

- Dyeing Industry: As a natural pigment, this compound could be used as a dye for various applications. [, , , , , ]

Q9: What analytical methods are used to detect and quantify this compound?

A9: Several analytical methods have been employed to study this compound, including:

- High-performance liquid chromatography (HPLC): This technique is commonly used to separate, identify, and quantify this compound in various matrices, such as biological samples and culture media. [, , , , , ]

- Mass spectrometry (MS): Coupled with HPLC, MS provides accurate mass measurements and structural information, enabling the identification and quantification of this compound. [, , , , ]

- Nuclear magnetic resonance (NMR) spectroscopy: This technique is utilized to elucidate the structure of this compound and its derivatives. [, , , , , ]

- Thin layer chromatography (TLC): This method offers a simple and rapid way to separate and visually identify this compound based on its migration characteristics. [, ]

Q10: Are there any concerns regarding the stability of this compound?

A12: this compound can be degraded by hydrogen peroxide, leading to the formation of 3-hydroxyanthranilic acid and novel hemiketals. [, ] This decomposition can impact its stability and potentially influence its biological activity. [, ]

Q11: How does this compound contribute to our understanding of the gut-brain axis?

A13: The gut microbiota plays a crucial role in tryptophan metabolism, and alterations in the gut microbial composition can influence the production of kynurenine pathway metabolites, including this compound. [, ] Considering this compound's ability to cross the blood-brain barrier and its interaction with receptors in the central nervous system, it may act as a signaling molecule in the gut-brain axis, potentially impacting brain function and behavior. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。